9,9'(Biphenyl-4,4'-diyl)difluoren-9-ol
Description
9,9’-(Biphenyl-4,4’-diyl)difluoren-9-ol (hereafter referred to as Biphenyl-difluorenol) is a wheel-and-axle host compound characterized by a central biphenyl group bridging two fluorenol moieties. Its molecular formula is $ \text{C}{37}\text{H}{26}\text{O}_2 $, with a molecular weight of 502.6 g/mol. This compound is notable for its ability to form inclusion complexes with polar aprotic solvents (e.g., tetramethylurea, THF, and diethyl ether) via classical and non-classical hydrogen bonds . Its biphenyl linkage provides structural rigidity and extended π-conjugation, influencing both host-guest selectivity and crystal packing .
Properties
CAS No. |
427165-44-4 |
|---|---|
Molecular Formula |
C38H26O2 |
Molecular Weight |
514.6 g/mol |
IUPAC Name |
9-[4-[4-(9-hydroxyfluoren-9-yl)phenyl]phenyl]fluoren-9-ol |
InChI |
InChI=1S/C38H26O2/c39-37(33-13-5-1-9-29(33)30-10-2-6-14-34(30)37)27-21-17-25(18-22-27)26-19-23-28(24-20-26)38(40)35-15-7-3-11-31(35)32-12-4-8-16-36(32)38/h1-24,39-40H |
InChI Key |
COCUJCCLTHFNHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)C5=CC=C(C=C5)C6(C7=CC=CC=C7C8=CC=CC=C86)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’(Biphenyl-4,4’-diyl)difluoren-9-ol typically involves the reaction of fluorenone with biphenyl derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 9,9’(Biphenyl-4,4’-diyl)difluoren-9-ol .
Chemical Reactions Analysis
Types of Reactions
9,9’(Biphenyl-4,4’-diyl)difluoren-9-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it to its corresponding alcohols or hydrocarbons.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the fluoren-9-ol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various derivatives of fluoren-9-ol and biphenyl, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
9,9’(Biphenyl-4,4’-diyl)difluoren-9-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 9,9’(Biphenyl-4,4’-diyl)difluoren-9-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular receptors or enzymes, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
9,9’-(1,4-Phenylene)bis(fluoren-9-ol) (Phenylene-difluorenol)
- Central linkage : 1,4-Phenylene
- Molecular formula : $ \text{C}{32}\text{H}{22}\text{O}_2 $ (438.5 g/mol)
- Key properties: Forms 1:2 host-guest complexes with tetramethylurea (TMU), crystallizing in the monoclinic space group $ P2_1/c $ . Exhibits lower thermal stability compared to Biphenyl-difluorenol due to shorter linkage, reducing steric hindrance during guest desorption . Limited selectivity data, but structurally analogous to Biphenyl-difluorenol in forming hydrogen-bonded networks .
9,9’-(Ethyne-1,2-diyl)bis(fluoren-9-ol) (Ethynediyl-difluorenol)
- Central linkage : Ethyne-1,2-diyl
- Molecular formula : $ \text{C}{30}\text{H}{18}\text{O}_2 $ (410.5 g/mol)
- Key properties: Displays anti-Arrhenius kinetics during guest enclathration, a behavior also observed in Biphenyl-difluorenol . Selectively encapsulates ethanol (EtOH) over acetonitrile (MeCN) in mixed guest systems, attributed to stronger O–H···N hydrogen bonding with EtOH . Crystallizes in $ P21/n $, differing from Biphenyl-difluorenol’s $ P21/c $, due to ethynediyl-induced linearity .
Biphenyl-difluorenol
- Central linkage : Biphenyl-4,4’-diyl
- Molecular formula : $ \text{C}{37}\text{H}{26}\text{O}_2 $ (502.6 g/mol)
- Key properties: Demonstrates high selectivity for tetrahydrofuran (THF) over diethyl ether (Et₂O), driven by favorable steric and electronic interactions with the biphenyl spacer . Thermal desorption activation energies range from 103.1 to 159.6 kJ/mol, higher than Ethynediyl-difluorenol, indicating greater thermal stability . Forms monoclinic $ P2_1/c $ crystals with TMU, stabilized by intermolecular O–H···O hydrogen bonds .
Structural and Functional Comparison Table
| Property | Phenylene-difluorenol | Ethynediyl-difluorenol | Biphenyl-difluorenol |
|---|---|---|---|
| Central linkage | 1,4-Phenylene | Ethyne-1,2-diyl | Biphenyl-4,4’-diyl |
| Host:guest ratio | 1:2 (TMU) | 1:2 (TMU) | 1:2 (TMU, THF, Et₂O) |
| Crystal system | Monoclinic ($ P2_1/c $) | Monoclinic ($ P2_1/n $) | Monoclinic ($ P2_1/c $) |
| Selectivity | Moderate (THF, morpholine) | High (EtOH > MeCN) | High (THF > Et₂O) |
| Activation energy | N/A | ~100 kJ/mol (estimated) | 103.1–159.6 kJ/mol |
| Key application | Solvent inclusion | Anti-Arrhenius kinetics | Selective clathrates |
Research Findings and Insights
- Host-guest selectivity: Biphenyl-difluorenol’s extended biphenyl backbone enhances steric complementarity with planar guests like THF, outperforming Phenylene- and Ethynediyl-difluorenol in discriminating between similarly sized solvents .
- Thermal stability: Higher activation energies for desorption in Biphenyl-difluorenol correlate with stronger van der Waals interactions and hydrogen-bond networks, critical for applications requiring thermal resilience .
- Crystal engineering : The biphenyl linkage induces denser packing compared to ethynediyl, reducing pore flexibility but improving structural predictability in inclusion compounds .
Biological Activity
9,9'(Biphenyl-4,4'-diyl)difluoren-9-ol, also known by its CAS number 427165-44-4, is a compound that has garnered attention for its potential biological activities. This article explores the chemical properties, synthesis methods, and biological effects of this compound, drawing from various research findings and case studies.
Molecular Structure:
- Molecular Formula: C27H22O
- Molecular Weight: 374.46 g/mol
- IUPAC Name: 9,9-bis(4-hydroxyphenyl)fluorene
The compound features a difluorene structure with biphenyl moieties that contribute to its unique electronic properties.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of Fluorene Derivatives: The initial step often includes the synthesis of fluorene derivatives through Friedel-Crafts reactions.
- Biphenyl Coupling: Coupling reactions between biphenyl derivatives and fluorene precursors are carried out to form the desired difluorene structure.
- Hydroxylation: The final step involves the introduction of hydroxyl groups at the para positions of the biphenyl units.
Biological Activity
Research into the biological activity of this compound reveals several potential applications:
Antioxidant Properties
Studies have demonstrated that this compound exhibits significant antioxidant activity. It scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
Anticancer Activity
Recent investigations suggest that this compound may possess anticancer properties. In vitro studies have shown its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Neuroprotective Effects
Preliminary studies indicate that this compound may have neuroprotective effects. It has been shown to reduce neuronal cell death in models of neurodegenerative diseases, potentially through its antioxidant mechanisms and modulation of neuroinflammatory pathways.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antioxidant Activity:
- Anticancer Mechanism:
- Neuroprotective Mechanism:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
